NE-100 hydrochloride

描述

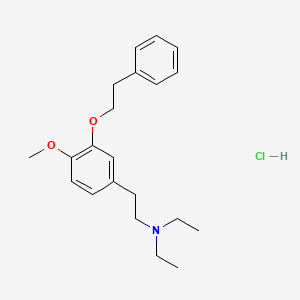

Structure

3D Structure of Parent

属性

IUPAC Name |

N-[2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethyl]-N-propylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO2.ClH/c1-4-15-24(16-5-2)17-13-21-11-12-22(25-3)23(19-21)26-18-14-20-9-7-6-8-10-20;/h6-12,19H,4-5,13-18H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGMDXSHODHWHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=CC(=C(C=C1)OC)OCCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149409-57-4 | |

| Record name | 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149409-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

NE-100 Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of a Potent and Selective Sigma-1 Receptor Antagonist

Abstract

NE-100 hydrochloride is a potent and selective antagonist of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein implicated in a wide range of cellular functions and pathological conditions. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details the compound's chemical properties, mechanism of action, and key pharmacological data. Furthermore, this guide outlines detailed experimental protocols for assays commonly used to characterize this compound and its effects, and presents diagrams of its implicated signaling pathways and experimental workflows.

Introduction

This compound, chemically known as 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride, is a widely used pharmacological tool for studying the physiological and pathophysiological roles of the sigma-1 receptor.[1][2][3] Its high affinity and selectivity for the σ1R over the sigma-2 receptor (σ2R) and a panel of other neurotransmitter receptors make it an invaluable agent for elucidating the specific functions of the σ1R.[1] Research has indicated potential therapeutic applications for this compound in a variety of central nervous system (CNS) disorders, including psychosis, cognitive impairments, and neuropathic pain, owing to its neuroprotective and neuromodulatory activities.[2][4]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride | [1] |

| Molecular Formula | C23H34ClNO2 | [2] |

| Molecular Weight | 391.97 g/mol | [2] |

| CAS Number | 149409-57-4 | [2] |

| Appearance | White to light yellow solid | [3] |

| Solubility | Soluble in water (≥ 100 mg/mL) | [3] |

| Storage | -20°C, sealed, away from moisture | [3] |

Pharmacology

Mechanism of Action

This compound exerts its effects primarily through the competitive and reversible antagonism of the sigma-1 receptor.[1] The σ1R is a ligand-operated intracellular chaperone protein located predominantly at the endoplasmic reticulum-mitochondrion interface (MAM). It is involved in the regulation of intracellular Ca2+ signaling, ion channel function, and intercellular signaling. By binding to the σ1R, this compound inhibits the actions of endogenous and exogenous σ1R agonists, thereby modulating a variety of downstream cellular processes.

Binding Affinity and Selectivity

This compound exhibits high affinity for the sigma-1 receptor with reported Ki and IC50 values in the low nanomolar range. It displays significant selectivity over the sigma-2 receptor and a wide range of other CNS receptors.

| Parameter | Value | Species/Assay Condition | Reference |

| Ki (σ1R) | 0.86 nM | Guinea pig brain membranes | [1] |

| IC50 (σ1R) | 4.16 nM | Not specified | [2][4][5][6] |

| Kd | 1.2 nM | Reversible binding | [1] |

| Selectivity | > 55-fold over σ2R | Not specified | [1] |

| Selectivity | > 6000-fold over D1, D2, 5-HT1A, 5-HT2, and PCP receptors | Not specified | [1] |

Signaling Pathways

This compound, as a σ1R antagonist, modulates several key signaling pathways. The following diagrams illustrate some of the implicated pathways.

References

NE-100 Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NE-100 hydrochloride, chemically known as 4-methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine, is a potent and highly selective sigma-1 (σ1) receptor antagonist. It has been instrumental as a pharmacological tool for elucidating the physiological and pathophysiological roles of the σ1 receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, its influence on intracellular signaling pathways, and its effects in preclinical models of neuropsychiatric and neurodegenerative disorders. The information presented herein is intended to support further research and development of σ1 receptor-targeted therapeutics.

Core Mechanism of Action: Selective Sigma-1 Receptor Antagonism

This compound exerts its pharmacological effects primarily through its high-affinity, selective, and competitive antagonism of the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein, predominantly located at the endoplasmic reticulum-mitochondrion interface, that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.

Binding Affinity and Selectivity

This compound demonstrates nanomolar affinity for the σ1 receptor, with significantly lower affinity for the sigma-2 (σ2) receptor and a wide range of other neurotransmitter receptors, ion channels, and transporters. This high selectivity makes it an invaluable tool for isolating the effects of σ1 receptor modulation.

| Parameter | Value | Receptor/Site | Reference |

| Ki | 1.03 ± 0.01 nM | Sigma-1 | [1] |

| Ki | 0.86 nM | Sigma-1 | [2] |

| IC50 | 4.16 nM | Sigma-1 | [3][4] |

| Selectivity | > 205-fold | over Sigma-2 | [1] |

| Selectivity | > 55-fold | over Sigma-2 | [2] |

| Selectivity | > 6000-fold | over D1, D2, 5-HT1A, 5-HT2, PCP receptors | [2] |

| Kd | 1.2 nM | Sigma-1 (reversible binding) | [2] |

Functional Antagonism

As an antagonist, this compound binds to the σ1 receptor and inhibits its activity. This prevents the conformational changes induced by σ1 receptor agonists, thereby blocking the downstream signaling cascades initiated by receptor activation. This antagonistic action has been demonstrated in various preclinical models where NE-100 effectively reverses the behavioral and cellular effects of σ1 receptor agonists.

Modulation of Intracellular Signaling Pathways

The antagonistic action of this compound on the σ1 receptor leads to the modulation of several key intracellular signaling pathways.

Regulation of Calcium Homeostasis

The σ1 receptor plays a crucial role in regulating intracellular calcium (Ca2+) signaling, particularly the release of Ca2+ from the endoplasmic reticulum via the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor. By antagonizing the σ1 receptor, this compound can modulate these Ca2+ dynamics, which is a critical aspect of its neuroprotective effects.

Caption: this compound antagonizes the sigma-1 receptor, modulating IP3 receptor-mediated calcium release from the endoplasmic reticulum.

Attenuation of Endoplasmic Reticulum (ER) Stress

This compound has been shown to protect against ER stress-induced cell death. It achieves this by upregulating the expression of the 78-kDa glucose-regulated protein (GRP78), a key chaperone protein, through the activating transcription factor 6 (ATF6) pathway. This action is independent of its σ1 receptor antagonism.[1] This suggests a potential off-target or parallel mechanism contributing to its neuroprotective profile.

References

- 1. A sigma-1 receptor antagonist (NE-100) prevents tunicamycin-induced cell death via GRP78 induction in hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. A rat model of phencyclidine psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unfolded protein response followed by induction of cell death in cultured tobacco cells treated with tunicamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

NE-100 Hydrochloride: A Technical Guide to its Sigma-1 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacological profile of NE-100 hydrochloride as a potent and selective sigma-1 (σ1) receptor antagonist. This document details its binding characteristics, selectivity, and functional effects, supported by experimental data and methodologies. It is intended to serve as a valuable resource for researchers and professionals involved in neuroscience drug discovery and development.

Introduction to this compound and the Sigma-1 Receptor

This compound, with the chemical name 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride, is a well-characterized and widely used pharmacological tool for studying the physiological and pathological roles of the σ1 receptor. The σ1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface. It is involved in a multitude of cellular processes, including the modulation of intracellular calcium signaling, regulation of ion channels, and response to cellular stress. Its unique mode of action and diverse physiological roles have made it an attractive target for therapeutic intervention in a range of disorders, including neurological and psychiatric conditions. NE-100 acts as a competitive antagonist at the σ1 receptor, blocking the binding of endogenous and exogenous ligands and thereby inhibiting its downstream signaling functions.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Binding Affinity of this compound for the Sigma-1 Receptor

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| Ki | 0.86 nM | Guinea Pig Brain | --INVALID-LINK---Pentazocine | [1][2] |

| IC50 | 4.16 nM | Not Specified | Not Specified | [3][4] |

| Kd | 1.2 nM | Guinea Pig Brain Membranes | [3H]NE-100 | [1][2] |

Table 2: Receptor Selectivity Profile of this compound

| Receptor/Site | Selectivity (Fold) | Comparison Receptor | Reference |

| Sigma-2 (σ2) | > 55 | Sigma-1 (σ1) | [1][2] |

| Dopamine D1 | > 6000 | Sigma-1 (σ1) | [1][2] |

| Dopamine D2 | > 6000 | Sigma-1 (σ1) | [1][2] |

| Serotonin 5-HT1A | > 6000 | Sigma-1 (σ1) | [1][2] |

| Serotonin 5-HT2 | > 6000 | Sigma-1 (σ1) | [1][2] |

| PCP Site (NMDA Receptor) | > 6000 | Sigma-1 (σ1) | [1][2] |

Table 3: In Vivo Efficacy of this compound

| Behavioral Model | Effect | Species | ED50 | Reference |

| (+)SKF-10047-induced Head-weaving | Antagonism | Rat | 0.27 mg/kg (oral) | [4] |

| Phencyclidine (PCP)-induced Head-weaving | Antagonism | Rat | 0.12 mg/kg (oral) | [4] |

| PCP-induced Cognitive Dysfunction (Water Maze) | Improvement | Rat | 0.03-1 mg/kg (oral) | [3] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is a representative method for determining the binding affinity of this compound for the σ1 receptor using radioligand displacement.

Objective: To determine the inhibition constant (Ki) of this compound for the σ1 receptor.

Materials:

-

Tissue Preparation: Guinea pig brain membranes, prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to isolate the membrane fraction.

-

Radioligand: --INVALID-LINK---Pentazocine, a selective σ1 receptor agonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: Haloperidol (10 µM) or another suitable high-affinity σ1 ligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., GF/B).

Procedure:

-

Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membrane fraction from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane preparation, --INVALID-LINK---Pentazocine (at a concentration near its Kd, e.g., 5 nM), and assay buffer.

-

Non-specific Binding: Membrane preparation, --INVALID-LINK---Pentazocine, and a high concentration of a non-labeled σ1 ligand (e.g., 10 µM Haloperidol).

-

Displacement: Membrane preparation, --INVALID-LINK---Pentazocine, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 37°C for 90-120 minutes to allow binding to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in a solution like polyethylenimine. This separates bound from unbound radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of NE-100 that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Model of Antipsychotic Activity: PCP-Induced Head-Weaving in Rats

This protocol describes a common behavioral assay used to assess the potential antipsychotic activity of compounds like this compound.

Objective: To evaluate the ability of this compound to antagonize phencyclidine (PCP)-induced head-weaving behavior in rats.

Materials:

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Test Compound: this compound, prepared for oral administration.

-

Inducing Agent: Phencyclidine (PCP), prepared for subcutaneous or intraperitoneal injection.

-

Observation Cages: Clear cages allowing for unobstructed observation of the animals.

Procedure:

-

Acclimation: Acclimate the rats to the testing environment for at least 60 minutes before the experiment.

-

Drug Administration:

-

Administer this compound orally at various doses (e.g., 0.03, 0.1, 0.3, 1 mg/kg) or vehicle to different groups of rats.

-

After a predetermined pretreatment time (e.g., 30-60 minutes), administer PCP (e.g., 5-7.5 mg/kg, s.c. or i.p.) to induce head-weaving behavior.

-

-

Behavioral Observation: Immediately after PCP administration, place the rats individually in observation cages. Record the presence and frequency of head-weaving behavior for a specified period (e.g., 30-60 minutes). Head-weaving is characterized by side-to-side movements of the head.

-

Scoring: The behavior can be scored by counting the number of head weaves within a specific time interval or by using a rating scale.

-

Data Analysis: Compare the scores of the NE-100-treated groups with the vehicle-treated control group. Calculate the ED50 value, which is the dose of NE-100 that produces a 50% reduction in the PCP-induced head-weaving behavior.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving the sigma-1 receptor and a typical experimental workflow.

Caption: Sigma-1 Receptor Signaling Pathways and the Antagonistic Effect of NE-100.

Caption: General Experimental Workflow for Characterizing this compound.

Conclusion

This compound is a highly potent and selective antagonist of the sigma-1 receptor. Its well-defined pharmacological profile, including its high binding affinity and excellent selectivity over other CNS receptors, makes it an indispensable tool for elucidating the complex roles of the sigma-1 receptor in health and disease. The in vivo efficacy of NE-100 in preclinical models of psychosis and cognitive dysfunction underscores the therapeutic potential of targeting the sigma-1 receptor. This technical guide provides a foundational understanding of NE-100's properties and the experimental approaches used to characterize them, serving as a valuable resource for the scientific community.

References

NE-100 Hydrochloride: A Comprehensive Technical Guide to a Seminal Sigma-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NE-100 hydrochloride, chemically known as N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine monohydrochloride, is a potent and highly selective antagonist of the sigma-1 (σ1) receptor. Since its development in the early 1990s, NE-100 has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the σ1 receptor. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental data related to this compound. It includes detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of relevant signaling pathways and experimental workflows to support researchers in the fields of neuroscience, pharmacology, and drug development.

Discovery and History

This compound was first synthesized and characterized by researchers at Taisho Pharmaceutical Co., Ltd. in Japan. The initial in vivo tests were reported in a 1993 publication in Life Sciences, with further characterization of its binding properties published in 1994 in the European Journal of Pharmacology. The development of NE-100 was driven by the hypothesis that sigma receptor antagonists could serve as effective antipsychotic agents without the motor side effects associated with typical neuroleptics.[1] The full details of its design, synthesis, and structure-activity relationships were later published in the Journal of Medicinal Chemistry in 1999 by Atsuro Nakazato and colleagues.[2]

NE-100 was one of the earliest selective sigma-1 receptor ligands to be reported and has since been widely used in preclinical research to investigate the function of the sigma-1 receptor in a variety of contexts, including neuropsychiatric disorders, neurodegenerative diseases, and pain.

It is critical to distinguish this compound, the sigma-1 antagonist, from "NEO100," a highly purified form of perillyl alcohol being investigated in clinical trials for the treatment of brain tumors by NeOnc Technologies Holdings, Inc. These are distinct chemical entities with different mechanisms of action and therapeutic indications. This guide focuses exclusively on the sigma-1 receptor antagonist, this compound.

Pharmacological Profile

Mechanism of Action

This compound is a potent and selective antagonist of the sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[3][4] The sigma-1 receptor is involved in the regulation of intracellular calcium signaling, ion channel function, and cellular stress responses.[4][5][6]

As an antagonist, NE-100 binds to the sigma-1 receptor and inhibits its activity. This antagonism prevents the dissociation of the sigma-1 receptor from its binding partner, the 78-kDa glucose-regulated protein (GRP78), also known as BiP.[6] Under normal conditions, the dissociation of this complex allows the sigma-1 receptor to interact with and modulate the activity of various client proteins, including the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, a key regulator of intracellular calcium release.[4][6][7] By preventing this dissociation, NE-100 effectively blocks the downstream signaling cascades initiated by sigma-1 receptor activation.

Binding Affinity and Selectivity

NE-100 exhibits high affinity for the sigma-1 receptor with reported IC50 and Ki values in the low nanomolar range. It displays significant selectivity for the sigma-1 receptor over the sigma-2 receptor and a wide range of other neurotransmitter receptors, including dopamine, serotonin, and PCP receptors.[1][8][9] This high selectivity makes it a valuable tool for isolating the effects of sigma-1 receptor modulation in experimental systems.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 4.16 nM | Guinea pig brain membranes, Radioligand: --INVALID-LINK---pentazocine | [1][8] |

| Ki | 0.86 nM | Not specified | [9] |

| Selectivity | > 55-fold over σ2 receptors | Not specified | [9] |

| Selectivity | > 6000-fold over D1, D2, 5-HT1A, 5-HT2, and PCP receptors | Not specified | [9] |

| Compound | Receptor | IC50 (nM) | Reference |

| NE-100 | Sigma-1 | 4.16 | [1] |

| NE-100 | Dopamine D1 | > 10,000 | [1] |

| NE-100 | Dopamine D2 | > 10,000 | [1] |

| NE-100 | Serotonin 5-HT1A | > 10,000 | [1] |

| NE-100 | Serotonin 5-HT2 | > 10,000 | [1] |

| NE-100 | PCP | > 10,000 | [1] |

| In Vivo Activity | Parameter | Value | Animal Model | Reference |

| Antagonism of (+)-SKF10047-induced head-weaving | ED50 | 0.27 mg/kg (oral) | Rat | [1] |

| Antagonism of PCP-induced head-weaving | ED50 | 0.12 mg/kg (oral) | Rat | [1] |

Experimental Protocols

Synthesis of this compound

The original, eight-step synthesis of NE-100 was reported by Nakazato and colleagues in the Journal of Medicinal Chemistry in 1999. Researchers should refer to this publication for the detailed synthetic procedures and characterization data. A more recent, expedited four-step synthesis has also been reported.

Sigma-1 Receptor Radioligand Binding Assay

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the sigma-1 receptor, based on methods used in the characterization of NE-100.

Materials:

-

Membrane Preparation: Guinea pig brain membranes (or other tissue/cell preparation expressing sigma-1 receptors).

-

Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 receptor agonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound or other compounds of interest, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: Haloperidol (B65202) (10 µM).

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Scintillation fluid.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).

-

50 µL of various concentrations of the test compound (e.g., NE-100).

-

50 µL of --INVALID-LINK---pentazocine (at a concentration near its Kd, typically 2-5 nM).

-

50 µL of the membrane preparation (containing 100-200 µg of protein).

-

-

Incubate the plates at 37°C for 90 minutes.

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate overnight.

-

Quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Assessment of Antipsychotic-like Activity

The following protocol is based on the in vivo studies first describing the effects of NE-100.

Animal Model: Male Wistar rats.

Procedure:

-

Acclimation: Acclimate the rats to the testing environment.

-

Drug Administration:

-

Administer this compound orally at various doses (e.g., 0.03-1 mg/kg).

-

After a set pre-treatment time (e.g., 60 minutes), administer a psychostimulant such as (+)-SKF10047 (a sigma receptor agonist) or phencyclidine (PCP) to induce stereotyped behaviors (e.g., head-weaving).

-

-

Behavioral Observation:

-

Immediately after psychostimulant administration, place the animals in individual observation cages.

-

Record the incidence and duration of head-weaving behavior for a defined period (e.g., 30 minutes).

-

-

Data Analysis:

-

Quantify the behavioral scores for each treatment group.

-

Calculate the ED50 value (the dose of NE-100 that produces a 50% reduction in the psychostimulant-induced behavior) using a dose-response analysis.

-

Visualizations

Signaling Pathways

Caption: Sigma-1 receptor signaling at the ER and the antagonistic action of NE-100.

Experimental Workflows

Caption: Workflow for a sigma-1 receptor radioligand binding assay.

Conclusion

This compound has been a cornerstone in the study of sigma-1 receptor pharmacology for over three decades. Its high potency and selectivity have enabled researchers to dissect the complex roles of this receptor in cellular function and disease. While its therapeutic development has not progressed to clinical trials, its value as a research tool remains undiminished. This technical guide provides a comprehensive resource for scientists and researchers utilizing or planning to utilize this compound in their studies, offering a solid foundation of its history, mechanism, and the experimental methodologies for its characterization.

References

- 1. Protocol to induce cell labeling in vivo and to trace labeled hematopoietic cells using mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, structure-activity relationships, and biological characterization of novel arylalkoxyphenylalkylamine sigma ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A sigma-1 receptor antagonist (NE-100) prevents tunicamycin-induced cell death via GRP78 induction in hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A putative sigma1 receptor antagonist NE-100 attenuates the discriminative stimulus effects of ketamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antifilarial and antitumor agents. 2. 2-Arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole and 2-amino-4-(isothiocyanatomethyl)selenazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rndsystems.com [rndsystems.com]

The Sigma-1 Receptor: A Pluripotent Regulator in Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER), has emerged as a critical player in cellular homeostasis and a promising therapeutic target for a spectrum of neurological disorders. Its multifaceted role in modulating key cellular processes—including calcium signaling, oxidative stress, neuroinflammation, and protein quality control—positions it at the nexus of several pathological pathways underlying neurodegeneration and psychiatric conditions. This technical guide provides a comprehensive overview of the S1R's function, its implication in various neurological diseases, quantitative data on ligand interactions, and detailed experimental protocols for its investigation, aimed at facilitating further research and therapeutic development in this field.

Introduction: The Enigmatic Sigma-1 Receptor

Initially misidentified as an opioid receptor, the S1R is now recognized as a distinct protein with no homology to other mammalian receptors[1][2]. It is a 223-amino acid transmembrane protein that functions as a molecular chaperone, interacting with a wide array of client proteins to maintain cellular health, particularly under conditions of stress[3][4]. The S1R is highly expressed in the central nervous system (CNS), including in neurons, astrocytes, microglia, and oligodendrocytes, underscoring its importance in brain function[5][6].

Under basal conditions, the S1R is predominantly localized at the MAM, a critical interface for communication between the ER and mitochondria. Here, it forms a complex with another chaperone, the binding immunoglobulin protein (BiP)[3]. Upon stimulation by agonist ligands or cellular stress, the S1R dissociates from BiP and can translocate to other subcellular compartments, including the plasma membrane and nuclear envelope, to interact with its client proteins[3][7]. This dynamic localization allows the S1R to exert its pleiotropic effects throughout the cell.

Core Functions and Signaling Pathways

The S1R's neuroprotective effects are mediated through its influence on several fundamental cellular pathways.

Calcium Homeostasis

The S1R is a key regulator of intracellular calcium (Ca2+) signaling, a process vital for neuronal function and survival. At the MAM, the S1R directly interacts with and chaperones the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a channel responsible for releasing Ca2+ from the ER[8]. By stabilizing the IP3R, the S1R ensures proper Ca2+ flux from the ER to the mitochondria, which is essential for mitochondrial bioenergetics[3]. Dysregulation of Ca2+ homeostasis is a common feature of many neurodegenerative diseases, and the S1R's ability to modulate this process is a key aspect of its neuroprotective role.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The ER is the primary site of protein folding and modification. Accumulation of misfolded proteins in the ER leads to ER stress and activation of the unfolded protein response (UPR). While initially a pro-survival response, chronic ER stress can trigger apoptosis. The S1R plays a crucial role in mitigating ER stress. It interacts with and modulates the activity of key UPR sensors, such as the inositol-requiring enzyme 1 (IRE1), thereby promoting cell survival[9].

Oxidative Stress and Mitochondrial Function

Mitochondria are the primary source of cellular energy and also a major site of reactive oxygen species (ROS) production. Oxidative stress, resulting from an imbalance between ROS production and antioxidant defenses, is a major contributor to neuronal damage in neurological disorders. The S1R supports mitochondrial function and reduces oxidative stress by enhancing the activity of antioxidant defense mechanisms and preserving mitochondrial integrity[10].

Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a hallmark of many neurological diseases. The S1R is expressed in glial cells and has been shown to modulate neuroinflammatory responses[5]. Activation of the S1R can suppress the pro-inflammatory M1 microglial phenotype and promote the anti-inflammatory and neuroprotective M2 phenotype, thereby dampening detrimental inflammatory processes in the brain[5].

A diagram illustrating the core signaling pathways of the Sigma-1 receptor is presented below.

Caption: Core Sigma-1 Receptor Signaling Pathways.

Role in Neurological Disorders

The S1R's involvement in fundamental cellular processes makes it a key player in the pathophysiology of a wide range of neurological disorders.

Alzheimer's Disease (AD)

In AD, the S1R has been shown to be neuroprotective against amyloid-beta (Aβ) toxicity[11][12]. S1R agonists can reduce Aβ-induced neuronal death and improve cognitive deficits in animal models of AD[13]. Post-mortem studies have revealed a decrease in S1R density in the brains of AD patients[14]. The protective mechanisms of S1R in AD include the regulation of calcium homeostasis, mitigation of oxidative stress, and modulation of neuroinflammation[11][14].

Parkinson's Disease (PD)

The S1R is implicated in the survival of dopaminergic neurons, the primary cell type lost in PD. S1R agonists have demonstrated neuroprotective effects in preclinical models of PD by preserving mitochondrial function and reducing oxidative stress[15]. The S1R also interacts with proteins involved in dopamine (B1211576) signaling, suggesting a role in modulating dopaminergic neurotransmission.

Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS)

In HD, a neurodegenerative disorder caused by a polyglutamine expansion in the huntingtin protein, S1R activation has been shown to be protective[10]. Similarly, mutations in the S1R gene have been linked to a juvenile form of ALS, and S1R agonists have shown therapeutic potential in preclinical ALS models by reducing ER stress and supporting motor neuron survival[15].

Psychiatric Disorders

The S1R is also involved in the pathophysiology of psychiatric disorders such as depression and anxiety. Several antidepressant drugs, including the selective serotonin (B10506) reuptake inhibitor (SSRI) fluvoxamine, have a high affinity for the S1R, and this interaction is thought to contribute to their therapeutic effects[16]. S1R modulation can influence neurotransmitter systems, including the serotonergic and dopaminergic systems, which are dysregulated in these disorders.

Quantitative Data on Sigma-1 Receptor Interactions

The following tables summarize key quantitative data regarding the binding of various ligands to the S1R and the in vivo receptor occupancy of selected drugs.

Table 1: Binding Affinities (Ki) of Selected Ligands for the Sigma-1 Receptor

| Ligand | Ligand Type | Ki (nM) | Tissue/Cell Line | Reference |

| (+)-Pentazocine | Agonist | 2.9 | Guinea Pig Brain | [14] |

| PRE-084 | Agonist | - | - | - |

| SA4503 | Agonist | 4.6 | Guinea Pig Brain | [17] |

| Fluvoxamine | Agonist (SSRI) | 36 | Human Brain | [16] |

| Donepezil | Agonist (AChEI) | 14 (IC50) | Human Brain | |

| Haloperidol | Antagonist | - | - | - |

| NE-100 | Antagonist | - | - | - |

| DTG | Non-selective | - | Rat Liver | [18] |

Note: Ki values can vary depending on the experimental conditions and tissue/cell line used.

Table 2: In Vivo Sigma-1 Receptor Occupancy by PET Imaging with [11C]SA4503 in Humans

| Drug | Dose | Receptor Occupancy (%) | Brain Region | Reference |

| Fluvoxamine | 50 mg | ~40-50 | Various | [16] |

| Fluvoxamine | 100 mg | ~60-70 | Various | [16] |

| Fluvoxamine | 150 mg | ~70-80 | Various | [16] |

| Fluvoxamine | 200 mg | ~80-90 | Various | [16] |

| Donepezil | 5 mg | ~60 | Various | [19] |

| Donepezil | 10 mg | ~75 | Various | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the S1R.

Co-Immunoprecipitation (Co-IP) for S1R Interaction Partners

This protocol is designed to identify proteins that interact with the S1R in a cellular context.

Materials:

-

Cell culture expressing the protein of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-S1R antibody

-

Control IgG antibody (from the same species as the anti-S1R antibody)

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Harvest and lyse cells in ice-cold lysis buffer.

-

Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-S1R antibody or control IgG overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the S1R and the putative interacting protein.

A diagram illustrating the Co-IP workflow is provided below.

Caption: Co-Immunoprecipitation (Co-IP) Workflow for S1R.

Intracellular Calcium Imaging using Fura-2 AM

This protocol allows for the real-time measurement of intracellular Ca2+ concentrations in response to S1R modulation.

Materials:

-

Live cells cultured on glass coverslips

-

Fura-2 AM (cell-permeable calcium indicator)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Fluorescence microscope with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm

-

Imaging software for ratiometric analysis

Procedure:

-

Dye Loading: Incubate cells with Fura-2 AM and Pluronic F-127 in HBS in the dark at room temperature or 37°C.

-

Washing: Wash the cells with HBS to remove extracellular dye.

-

Imaging: Mount the coverslip on the microscope stage and perfuse with HBS. Acquire fluorescence images by alternating excitation at 340 nm and 380 nm.

-

Stimulation: Apply S1R ligands or other stimuli and continue to acquire images.

-

Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). Changes in this ratio reflect changes in intracellular Ca2+ concentration.

Analysis of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol measures the oxygen consumption rate (OCR), a key indicator of mitochondrial function, in response to S1R ligands.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Seahorse XF Calibrant

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

S1R ligands of interest

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.

-

Assay Preparation: Replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator.

-

Mito Stress Test: Load the mitochondrial inhibitors and S1R ligands into the injection ports of the sensor cartridge.

-

Seahorse XF Analysis: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the assay. The instrument will measure OCR at baseline and after the sequential injection of the compounds.

-

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

Clinical Development of Sigma-1 Receptor Modulators

The therapeutic potential of targeting the S1R is being actively explored in clinical trials for various neurological disorders. One of the most advanced candidates is blarcamesine (B1667132) (ANAVEX2-73), an S1R agonist, which has shown promising results in a Phase 2b/3 clinical trial for early Alzheimer's disease[11][13]. The trial met its primary and key secondary endpoints, demonstrating a statistically significant reduction in clinical decline in patients treated with blarcamesine compared to placebo[11]. Other S1R ligands are also in various stages of clinical development for conditions including PD, depression, and stroke[20].

Future Directions and Conclusion

The S1R represents a highly promising and versatile therapeutic target for a wide range of neurological disorders. Its central role in maintaining cellular homeostasis and its ability to modulate multiple pathological pathways make it an attractive candidate for the development of disease-modifying therapies. Future research should focus on further elucidating the complex signaling networks regulated by the S1R, identifying novel and more selective S1R ligands, and conducting well-designed clinical trials to validate the therapeutic efficacy of S1R modulation in patients. The continued investigation of this pluripotent receptor holds great promise for the development of novel and effective treatments for devastating neurological conditions.

References

- 1. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 2. Sigma Receptors [sigmaaldrich.com]

- 3. Activation of Sigma-1 Receptor Alleviates ER-Associated Cell Death and Microglia Activation in Traumatically Injured Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunohistochemical localization of the sigma1-receptor in oligodendrocytes in the rat central nervous system. | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sigma-1 Receptor Chaperones and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. ANAVEX®2–73 (Blarcamesine) Phase 2B/3 Study Met Primary and Key Secondary Endpoints, Showing Statistically Significant Reduction of Clinical Decline in Global Clinical Study of Patients With Early Alzheimer’s Disease - BioSpace [biospace.com]

- 12. researchgate.net [researchgate.net]

- 13. Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. usiena-air.unisi.it [usiena-air.unisi.it]

- 15. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 17. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

- 18. med.upenn.edu [med.upenn.edu]

- 19. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]

- 20. [PDF] Sigma Receptor Agonists Provide Neuroprotection In Vitro by Preserving bcl-2 | Semantic Scholar [semanticscholar.org]

NE-100 Hydrochloride: A Comprehensive Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

NE-100 hydrochloride is a potent and selective sigma-1 (σ1) receptor antagonist that has emerged as a critical pharmacological tool in neuroscience research. Its high affinity and selectivity for the σ1 receptor over the σ2 receptor and a wide range of other neurotransmitter receptors make it an invaluable agent for elucidating the physiological and pathophysiological roles of the σ1 receptor. This document provides an in-depth technical guide on this compound, encompassing its mechanism of action, key experimental data, detailed protocols for its use in vitro and in vivo, and a visual representation of the signaling pathways it modulates. This guide is intended to equip researchers, scientists, and drug development professionals with the essential information to effectively utilize this compound in their investigations into neuropsychiatric and neurodegenerative disorders.

Introduction

This compound, chemically known as 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride, is a well-characterized and commercially available selective σ1 receptor antagonist.[1][2] The σ1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum (ER)-mitochondrion interface, and is implicated in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling.[2] Given its role in cellular stress responses and neuronal plasticity, the σ1 receptor is a promising therapeutic target for a range of neurological and psychiatric conditions, including schizophrenia, depression, anxiety, and neurodegenerative diseases. This compound's ability to selectively block this receptor allows for the precise investigation of its functions and the potential therapeutic benefits of its antagonism.

Physicochemical Properties and Binding Profile

This compound is a white to off-white solid with good solubility in dimethyl sulfoxide (B87167) (DMSO) and water.[3] Its high affinity and selectivity for the σ1 receptor are its most critical attributes for research applications.

Table 1: Binding Affinity and Selectivity of this compound

| Parameter | Value | Receptor/Condition | Reference |

| Ki | 0.86 nM | σ1 Receptor | [1][4] |

| IC50 | 4.16 nM | σ1 Receptor | [5][6][7] |

| Kd | 1.2 nM | Reversible Binding | [1][4] |

| Selectivity | > 55-fold | over σ2 Receptors | [1][4] |

| Selectivity | > 6000-fold | over D1, D2, 5-HT1A, 5-HT2, and PCP Receptors | [1][4] |

Mechanism of Action

This compound exerts its effects by acting as a competitive antagonist at the σ1 receptor. In its resting state, the σ1 receptor is associated with the binding immunoglobulin protein (BiP), an ER chaperone. Upon stimulation by agonist ligands or cellular stress, the σ1 receptor dissociates from BiP and can translocate to other cellular compartments to interact with various client proteins. This compound binds to the σ1 receptor, preventing this dissociation and subsequent downstream signaling.

One of the key pathways modulated by the σ1 receptor is the cellular response to endoplasmic reticulum (ER) stress. By antagonizing the σ1 receptor, NE-100 can influence the unfolded protein response (UPR), a collection of signaling pathways initiated by the accumulation of unfolded or misfolded proteins in the ER. Specifically, NE-100 has been shown to inhibit cell death and regulate the expression of ER stress-related proteins.[5]

Furthermore, the σ1 receptor is known to modulate the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and neuronal function. Antagonism of the σ1 receptor by NE-100 can therefore impact NMDA receptor-mediated neurotransmission, which is relevant to its observed antipsychotic and cognitive-enhancing effects.

Signaling Pathways

The signaling pathways influenced by this compound are centered around its antagonism of the σ1 receptor.

Under conditions of cellular stress, the unfolded protein response (UPR) is activated. NE-100 can modulate this pathway through its interaction with the σ1 receptor.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound for the σ1 receptor in rat brain membranes.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

--INVALID-LINK---Pentazocine (radioligand for σ1 receptor)

-

This compound

-

Non-specific binding control (e.g., Haloperidol)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Binding Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of --INVALID-LINK---Pentazocine, and varying concentrations of this compound. For determining non-specific binding, use a high concentration of an unlabeled ligand like haloperidol (B65202) instead of NE-100.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro ER Stress and Cell Viability Assay

This protocol describes how to assess the effect of this compound on ER stress-induced cell death in a neuronal cell line (e.g., HT22 hippocampal cells).

Materials:

-

HT22 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Tunicamycin (B1663573) (ER stress inducer)

-

This compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Western blot reagents (antibodies for ER stress markers like GRP78 and CHOP)

-

qRT-PCR reagents

Procedure:

-

Cell Culture: Culture HT22 cells in standard conditions until they reach the desired confluency.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1 hour). Then, add tunicamycin to induce ER stress and co-incubate for a further period (e.g., 24 hours). Include control groups with no treatment, NE-100 alone, and tunicamycin alone.

-

Cell Viability Assessment: At the end of the treatment period, measure cell viability using a standard assay like the MTT assay.

-

Western Blot Analysis: Lyse a separate set of treated cells and perform Western blotting to analyze the expression levels of key ER stress markers such as GRP78 (an indicator of UPR activation) and CHOP (a pro-apoptotic transcription factor).

-

qRT-PCR Analysis: Extract RNA from another set of treated cells and perform quantitative real-time PCR to measure the mRNA levels of ER stress-related genes.

-

Data Analysis: Compare the cell viability and protein/gene expression levels between the different treatment groups to determine the effect of this compound on ER stress-induced cell death.

In Vivo Assessment of Antipsychotic-like Activity

This protocol outlines a method to evaluate the antipsychotic-like effects of this compound in rats using the phencyclidine (PCP)-induced head-weaving model.

Materials:

-

Male Wistar rats

-

Phencyclidine (PCP)

-

This compound

-

Vehicle (e.g., saline)

-

Observation cages

Procedure:

-

Animal Acclimation: Acclimate the rats to the testing environment for at least one week before the experiment.

-

Drug Administration: Administer this compound (orally or intraperitoneally) at various doses. After a pre-determined time (e.g., 30-60 minutes), administer PCP to induce head-weaving behavior. A control group should receive the vehicle instead of NE-100.

-

Behavioral Observation: Immediately after PCP administration, place the rats individually in observation cages and record the incidence and duration of head-weaving behavior for a specific period (e.g., 30-60 minutes).

-

Data Analysis: Compare the frequency and duration of head-weaving behavior between the NE-100-treated groups and the control group. A significant reduction in head-weaving indicates potential antipsychotic-like activity. The ED50 value, the dose that produces 50% of the maximal effect, can be calculated.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Behavioral Test | Effect of NE-100 HCl | ED50 | Reference |

| Rat | (+)SKF10047-induced head-weaving | Antagonism | 0.27 mg/kg (oral) | [7] |

| Rat | PCP-induced head-weaving | Antagonism | 0.12 mg/kg (oral) | [7] |

| Rat | PCP-induced cognitive dysfunction | Improvement | 0.03-1 mg/kg (oral) | [5] |

In Vivo Assessment of Cognitive Enhancement

The Morris water maze is a widely used task to assess spatial learning and memory in rodents. This protocol can be used to investigate the potential of this compound to ameliorate cognitive deficits.

Materials:

-

Rats or mice

-

Morris water maze apparatus (a circular pool filled with opaque water and a hidden platform)

-

A model of cognitive impairment (e.g., administration of PCP or a neurotoxin, or use of a transgenic model of neurodegeneration)

-

This compound

-

Vehicle

-

Video tracking software

Procedure:

-

Induction of Cognitive Deficit: Induce cognitive impairment in the animals according to the chosen model.

-

Drug Administration: Administer this compound or vehicle to the animals daily throughout the training period.

-

Acquisition Training: For several consecutive days, train the animals to find the hidden platform in the water maze. Record the escape latency (time to find the platform) and path length for each trial.

-

Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.

-

Data Analysis: Compare the escape latencies, path lengths, and time spent in the target quadrant between the NE-100-treated and vehicle-treated groups. An improvement in these parameters in the NE-100 group suggests cognitive-enhancing effects.

Conclusion

This compound is a potent and selective σ1 receptor antagonist that serves as an indispensable tool for neuroscience research. Its well-defined binding profile and mechanism of action allow for the specific interrogation of the σ1 receptor's role in various physiological and pathological processes. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of this compound in both in vitro and in vivo models. The continued use of this compound will undoubtedly contribute to a deeper understanding of the σ1 receptor and the development of novel therapeutics for a range of devastating neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 [frontiersin.org]

NE-100 Hydrochloride: A Technical Guide for Psychosis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

NE-100 hydrochloride, a potent and selective sigma-1 (σ1) receptor antagonist, has emerged as a critical research tool in the exploration of the pathophysiology and treatment of psychosis. Its high affinity for the σ1 receptor and selectivity over the sigma-2 (σ2) receptor and other neurotransmitter receptors make it an invaluable asset for dissecting the role of the σ1 receptor in psychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, its application in preclinical models of psychosis, and the underlying mechanisms of action. Detailed experimental methodologies, quantitative data, and visual representations of signaling pathways and experimental workflows are presented to facilitate its effective use in a research setting.

Introduction

The sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has been implicated in a range of neuropsychiatric conditions, including psychosis.[1] It modulates various neurotransmitter systems, including the dopaminergic and glutamatergic pathways, which are known to be dysregulated in schizophrenia.[2] this compound (N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]-ethylamine monohydrochloride) is a well-characterized σ1 receptor antagonist that has been instrumental in elucidating the therapeutic potential of targeting this receptor for psychotic disorders.[3]

Pharmacological Profile of this compound

NE-100 exhibits high-affinity binding to the σ1 receptor with excellent selectivity over the σ2 receptor and a panel of other receptors implicated in psychosis. This selectivity is crucial for attributing its pharmacological effects specifically to σ1 receptor antagonism.

Receptor Binding Affinity

The following table summarizes the binding affinity of NE-100 for various receptors.

| Receptor | Binding Affinity (Ki) | Reference |

| Sigma-1 (σ1) | 0.86 nM | [4] |

| Sigma-2 (σ2) | >55-fold lower than σ1 | [4] |

Selectivity Profile

NE-100 demonstrates a high degree of selectivity, with low affinity for a range of other neurotransmitter receptors.

| Receptor | IC50 | Reference |

| Dopamine D1 | > 10,000 nM | [3] |

| Dopamine D2 | > 10,000 nM | [3] |

| Serotonin 5-HT1A | > 10,000 nM | [3] |

| Serotonin 5-HT2 | > 10,000 nM | [3] |

| Phencyclidine (PCP) | > 10,000 nM | [3] |

Preclinical Efficacy in Psychosis Models

NE-100 has been extensively evaluated in preclinical models of psychosis, primarily those induced by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP). These models are well-established for their ability to replicate certain symptoms of schizophrenia in laboratory animals.

Phencyclidine (PCP)-Induced Behavioral Deficits

PCP administration in animals induces a range of behaviors that are considered analogous to the positive, negative, and cognitive symptoms of schizophrenia. NE-100 has shown efficacy in attenuating these behavioral abnormalities.

| Animal Model | Behavioral Endpoint | NE-100 Effect | Effective Dose (ED50) | Reference |

| Rats | PCP-induced impairment of avoidance inhibition | Attenuated | Not specified | [3] |

| Rhesus Monkeys | PCP-induced ataxia and decreased attention | Partially overcome | Not specified | [3] |

| Dogs | PCP-induced head-weaving behavior and ataxia | Blocked | Not specified | [3] |

| Rats | PCP-induced delayed cognitive dysfunction (water maze) | Dose-dependently attenuated | Not specified | [4] |

Electrophysiological Effects

In addition to behavioral effects, NE-100 has been shown to reverse PCP-induced changes in brain electrical activity.

| Animal Model | Electrophysiological Measure | PCP Effect | NE-100 Effect | Reference |

| Dogs | Cortical Electroencephalographics (ECoG) | Increase in beta-2 power, decrease in delta power | Blocked PCP-induced changes | [3] |

Mechanism of Action: Signaling Pathways

The therapeutic potential of NE-100 in psychosis is attributed to its antagonism of the σ1 receptor. The σ1 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM) that regulates intracellular Ca2+ signaling and modulates the function of various ion channels and neurotransmitter receptors.

Proposed Signaling Pathway of NE-100 in Psychosis

The following diagram illustrates the proposed signaling pathway through which NE-100 may exert its antipsychotic effects. By blocking the σ1 receptor, NE-100 is hypothesized to prevent the downstream modulation of key neurotransmitter systems, such as the glutamatergic (NMDA receptor) and dopaminergic systems, which are implicated in the pathophysiology of psychosis.

References

- 1. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Association between Schizophrenia and Cardiovascular Diseases: Insights into the Role of Sigma 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NE-100, a novel sigma receptor ligand: effect on phencyclidine-induced behaviors in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of NE-100, a novel sigma receptor ligand, on phencyclidine- induced delayed cognitive dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Effects of NE-100: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the neuroprotective properties of NE-100, a potent and selective sigma-1 receptor (S1R) antagonist. It details the compound's mechanisms of action, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for reproducing and building upon this research.

Core Mechanism of Action

NE-100, or N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)-phenyl]-ethylamine monohydrochloride, exerts its primary effects through high-affinity antagonism of the sigma-1 receptor (S1R), an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[1][2] However, compelling evidence demonstrates that its neuroprotective capabilities in specific stress paradigms, particularly ER stress, may be independent of this S1R antagonism.[2]

Sigma-1 Receptor Antagonism

As a potent S1R antagonist, NE-100 blocks the neuro-modulatory effects of S1R agonists. S1R is known to influence a variety of downstream targets, including ion channels and neurotrophic factor signaling. By binding to S1R, NE-100 can prevent agonist-induced potentiation of N-methyl-D-aspartate (NMDA) receptor function, modulate intracellular calcium signaling, and block the enhancement of nerve growth factor (NGF)-induced neurite outgrowth.[1] This inhibitory action is central to its effects in models of psychosis and certain cognitive dysfunctions.

ER Stress Modulation (S1R-Independent)

A significant aspect of NE-100's neuroprotective profile is its ability to mitigate cell death induced by endoplasmic reticulum (ER) stress. In response to ER stressors like tunicamycin (B1663573), NE-100 selectively activates the Activating Transcription Factor 6 (ATF6) pathway of the Unfolded Protein Response (UPR).[2] This leads to the upregulation of the master ER chaperone, 78-kDa glucose-regulated protein (GRP78/BiP). Increased GRP78 levels enhance the protein-folding capacity of the ER and, crucially, attenuate the stress-induced expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[2] This protective mechanism is notably not replicated by other S1R antagonists, such as BD1047, indicating an action independent of S1R binding.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency and efficacy of NE-100 in preclinical models.

Table 1: Receptor Binding and Potency

| Parameter | Value | Species | Notes | Reference(s) |

|---|---|---|---|---|

| Ki (S1R) | 0.86 nM | Guinea Pig | Dissociation constant for S1R. | [3] |

| Kd (S1R) | 1.2 nM | Guinea Pig | Equilibrium dissociation constant. | [3] |

| Selectivity | > 55-fold | Guinea Pig | Over sigma-2 (S2R) receptors. | [3] |

| IC₅₀ (S1R) | 4.16 nM | - | Half-maximal inhibitory concentration. |[4] |

Table 2: In Vitro Neuroprotective Efficacy (ER Stress Model)

| Assay | Model | Treatment | Key Result | Reference(s) |

|---|---|---|---|---|

| Cell Viability | Tunicamycin-stressed HT22 cells | 0.1 - 3 µM NE-100 | Dose-dependent inhibition of cell death. | [2] |

| Protein Expression | Tunicamycin-stressed HT22 cells | 1 µM NE-100 | Significant upregulation of GRP78. | [2] |

| Protein Expression | Tunicamycin-stressed HT22 cells | 1 µM NE-100 | Significant upregulation of p50ATF6 (cleaved). | [2] |

| Protein Expression | Tunicamycin-stressed HT22 cells | 1 µM NE-100 | Significant attenuation of CHOP upregulation. |[2] |

Table 3: In Vivo Efficacy (Cognitive Deficit Model)

| Model | Treatment | Assessment | Key Result | Reference(s) |

|---|---|---|---|---|

| PCP-induced Cognitive Deficit | 0.03 - 1 mg/kg NE-100 (p.o.) | Morris Water Maze | Significant, dose-dependent reduction in escape latency. | [1] |

| PCP-induced Head Weaving | ED₅₀ = 0.12 mg/kg (p.o.) | Behavioral Observation | Dose-dependent antagonism of PCP-induced behavior. | |

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate study replication and extension.

In Vitro ER Stress Neuroprotection Assay

This protocol details a method to assess the protective effects of NE-100 against tunicamycin-induced ER stress and cell death in the murine hippocampal cell line, HT22.

3.1.1 Materials

-

HT22 murine hippocampal cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

96-well and 6-well tissue culture plates

-

NE-100 hydrochloride

-

Tunicamycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

RIPA Lysis Buffer with protease/phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: anti-GRP78, anti-CHOP, anti-ATF6, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Substrate

3.1.2 Cell Viability (MTT Assay) Protocol

-

Cell Seeding: Seed HT22 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Pre-treatment: Prepare serial dilutions of NE-100 (e.g., 0.1, 1, 3 µM) in culture medium. Remove the old medium from cells and add 100 µL of the NE-100 containing medium. Incubate for 1 hour.

-

Stress Induction: Add tunicamycin to the wells to a final concentration of 2 µg/mL. Include control wells (vehicle only) and tunicamycin-only wells. Incubate for an additional 24 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Express viability as a percentage relative to the untreated control wells.

3.1.3 Western Blot Protocol

-

Cell Lysis: Following the 24-hour treatment period in 6-well plates, wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer per well.

-

Protein Quantification: Determine protein concentration using a BCA assay according to the manufacturer's instructions.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-GRP78 at 1:1000, anti-CHOP at 1:500, anti-ATF6 at 1:1000, anti-β-actin at 1:5000) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing target protein levels to the β-actin loading control.

In Vivo Cognitive Function Assay

This protocol describes the use of the Morris Water Maze (MWM) to evaluate the ability of NE-100 to reverse cognitive deficits induced by the NMDA receptor antagonist phencyclidine (PCP) in rats.[1]

3.2.1 Materials

-

Male Wistar rats (250-300g)

-

Morris Water Maze apparatus (circular pool, ~1.8m diameter, filled with opaque water at 22-24°C)

-

Submerged escape platform (10 cm diameter)

-

Video tracking system

-

Phencyclidine (PCP)

-

This compound

-

Vehicle (0.9% saline)

3.2.2 Dosing and Behavioral Testing Protocol

-

Acclimation: Allow rats to acclimate to the housing facility for at least one week prior to the experiment. Handle rats daily for 3-5 days to reduce stress.

-

PCP Administration: Administer PCP (15 mg/kg, i.p.) to induce cognitive deficits. Control groups receive a vehicle injection.

-

NE-100 Treatment: Administer NE-100 orally (p.o.) at various doses (e.g., 0.1, 0.3, 1 mg/kg) 10 minutes after the PCP injection.

-

Acquisition Phase (24h post-PCP):

-

Begin MWM testing 24 hours after PCP administration.

-

Conduct 4 trials per day for 4-5 consecutive days.

-

For each trial, gently place the rat into the water facing the pool wall at one of four quasi-random start positions.

-

Allow the rat to search for the hidden platform for a maximum of 60-90 seconds.

-

If the rat fails to find the platform, guide it to the location and allow it to remain there for 15-20 seconds.

-

Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

-

-

Probe Trial:

-

24 hours after the final acquisition trial, perform a single probe trial.

-

Remove the escape platform from the pool.

-

Place the rat in the pool at a novel start position and allow it to swim freely for 60 seconds.

-

Record and analyze the time spent in the target quadrant (where the platform was previously located) as a measure of spatial memory retention.

-

Conclusion

NE-100 demonstrates significant neuroprotective potential through at least two distinct mechanisms. As a sigma-1 receptor antagonist, it can modulate neurotransmitter systems implicated in psychiatric and cognitive disorders. Separately, it provides robust protection against ER stress-induced apoptosis by activating the ATF6/GRP78 signaling axis. This dual functionality makes NE-100 a compelling candidate for further investigation in a range of neurodegenerative and neurological conditions where these pathways are implicated. The data and protocols provided herein serve as a technical foundation for scientists aiming to explore and leverage the therapeutic potential of NE-100.

References

- 1. Effect of NE-100, a novel sigma receptor ligand, on phencyclidine- induced delayed cognitive dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A sigma-1 receptor antagonist (NE-100) prevents tunicamycin-induced cell death via GRP78 induction in hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to NE-100 Hydrochloride (CAS: 149409-57-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

NE-100 hydrochloride is a potent, selective, and orally active antagonist of the sigma-1 (σ₁) receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER). With a high affinity for the σ₁ receptor and significant selectivity over the sigma-2 (σ₂) subtype and other neurotransmitter receptors, NE-100 has emerged as a critical pharmacological tool for elucidating the physiological roles of the σ₁ receptor. Preclinical studies have demonstrated its potential antipsychotic and neuroprotective activities, particularly in models of psychosis and ER stress-related neuronal cell death. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, mechanism of action, relevant experimental protocols, and key signaling pathways.

Chemical and Physical Properties

This compound, with the chemical name 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride, is a white to beige powder. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 149409-57-4 | [1][2][3] |

| Molecular Formula | C₂₃H₃₃NO₂・HCl | [1][2][4] |

| Molecular Weight | 391.97 g/mol | [1][2][5] |

| Synonyms | NE-100 HCl, NE100 Hydrochloride | [4][6] |

| Purity | ≥98% (HPLC) | [2][5] |

| Solubility | Soluble in water (to 5 mM) and DMSO (to 100 mM) | [7] |

Pharmacology and Mechanism of Action

NE-100 functions as a high-affinity antagonist at the σ₁ receptor. The σ₁ receptor is an intracellular chaperone protein primarily residing at the mitochondria-associated ER membrane (MAM), where it plays a crucial role in regulating cellular stress responses and signal transduction.[8][9][10]

Binding Affinity and Selectivity

NE-100 exhibits high potency and remarkable selectivity for the σ₁ receptor. It has been consistently shown to have nanomolar affinity for σ₁ sites, with significantly lower affinity for σ₂ receptors and a wide panel of other CNS targets, minimizing off-target effects.

| Parameter | Receptor/Target | Value | Reference(s) |

| Kᵢ | σ₁ Receptor | 0.86 nM | [5][7] |

| IC₅₀ | σ₁ Receptor | 1.54 ± 0.26 nM | [2] |

| IC₅₀ | σ₁ Receptor | 4.16 nM | [11][12][13] |

| Kₑ | σ₁ Receptor (reversible) | 1.2 nM | [5][7] |

| Selectivity | σ₂ Receptor | > 55-fold over σ₂ | [2][5][7] |

| Selectivity | Other Receptors | > 6000-fold over D₁, D₂, 5-HT₁ₐ, 5-HT₂, and PCP receptors | [2][5][7] |

Preclinical In Vivo Activity

In vivo studies in animal models have highlighted the potential therapeutic applications of NE-100. It has demonstrated efficacy in models of psychosis and cognitive dysfunction.

| Model | Effect of NE-100 | ED₅₀ (Oral) | Reference(s) |

| (+)SKF10047-induced head-weaving (rats) | Dose-dependent antagonism | 0.27 mg/kg | [12][13] |

| PCP-induced head-weaving (rats) | Dose-dependent antagonism | 0.12 mg/kg | [12][13] |

| PCP-induced cognitive dysfunction (rats) | Attenuated delayed cognitive deficits | 0.03 - 1 mg/kg | [13][14] |